molecular formula C16H14O4 B13757968 3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester CAS No. 24351-55-1

3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester

Katalognummer: B13757968
CAS-Nummer: 24351-55-1
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: WMPPBCWIPOEIHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is an organic compound that features a benzo[1,3]dioxole moiety attached to a benzoic acid ethyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid and ethanol are reacted in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated benzoic acid esters.

Wissenschaftliche Forschungsanwendungen

3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[1,3]dioxole moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Similar structure with an acrylate group instead of a benzoic acid ester.

    Benzoic acid, ethyl ester: Lacks the benzo[1,3]dioxole moiety, making it less complex.

    2-(3-Benzo[1,3]dioxol-5-yl-2-methyl-propylideneamino)-benzoic acid methyl ester: Contains a methyl ester and an amino group, offering different reactivity.

Uniqueness

3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is unique due to the presence of both the benzo[1,3]dioxole moiety and the benzoic acid ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

24351-55-1

Molekularformel

C16H14O4

Molekulargewicht

270.28 g/mol

IUPAC-Name

ethyl 3-(1,3-benzodioxol-5-yl)benzoate

InChI

InChI=1S/C16H14O4/c1-2-18-16(17)13-5-3-4-11(8-13)12-6-7-14-15(9-12)20-10-19-14/h3-9H,2,10H2,1H3

InChI-Schlüssel

WMPPBCWIPOEIHX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.